molecular formula C10H14BrCl3 B050893 (1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane CAS No. 120163-22-6

(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane

Cat. No. B050893
M. Wt: 320.5 g/mol
InChI Key: SXHBUXFDGVTGQV-UKVBZMNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Organic compounds are usually described by their molecular formula, structural formula, and IUPAC name. The molecular formula provides information about the number and type of atoms in the molecule, while the structural formula shows how these atoms are connected. The IUPAC name is a systematic way of naming organic compounds based on their structure.



Synthesis Analysis

This involves studying how the compound can be synthesized from simpler starting materials. It includes identifying the reagents, conditions, and steps needed for the synthesis. The yield and purity of the product are also important considerations.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes identifying the reagents and conditions needed for these reactions, as well as the products formed.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis absorption or fluorescence, may also be studied.


Scientific Research Applications

Structural Studies and Chemical Analysis

  • Structural Studies of Polyhalogenated Monoterpenes : Research involving similar compounds, such as (1R,2S,4S,1'E)-2-bromo-1-chloro-4-(2'-chloroethenyl)-1-methyl-5-methylenecyclohexane, extracted from Plocamium mertensii, demonstrates the importance of these compounds in understanding the structural diversity and complexity in natural products. The structures and absolute configurations of these substances were established using X-ray crystallographic structure determination (Capon et al., 1984).

Synthesis and Chemical Reactions

  • Synthesis of Cyclohexane Derivatives : Research on the synthesis of similar cyclohexane derivatives, including Br, Cl, N, O, and S, emphasizes the selectivity in addition reactions. This research provides insight into the methodologies used for the synthesis of complex cyclohexane derivatives, which could be applicable to the synthesis of (1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane (Kaya et al., 2014).

Safety And Hazards

This involves identifying any potential risks associated with handling or using the compound. It includes studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This could involve proposing further studies to learn more about the compound. For example, if the compound is a potential drug, future studies might involve testing its efficacy and safety in animal models or clinical trials.


properties

CAS RN

120163-22-6

Product Name

(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane

Molecular Formula

C10H14BrCl3

Molecular Weight

320.5 g/mol

IUPAC Name

(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane

InChI

InChI=1S/C10H14BrCl3/c1-9(3-4-11)6-10(2,14)8(13)5-7(9)12/h3-4,7-8H,5-6H2,1-2H3/b4-3+/t7-,8+,9+,10+/m0/s1

InChI Key

SXHBUXFDGVTGQV-UKVBZMNQSA-N

Isomeric SMILES

C[C@]1(C[C@@]([C@@H](C[C@@H]1Cl)Cl)(C)Cl)/C=C/Br

SMILES

CC1(CC(C(CC1Cl)Cl)(C)Cl)C=CBr

Canonical SMILES

CC1(CC(C(CC1Cl)Cl)(C)Cl)C=CBr

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane
Reactant of Route 2
(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane
Reactant of Route 3
Reactant of Route 3
(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane
Reactant of Route 4
(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane
Reactant of Route 5
(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane
Reactant of Route 6
(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane

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